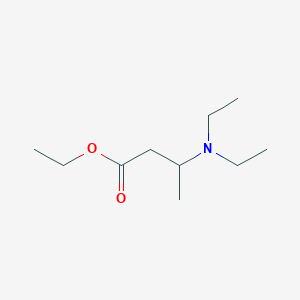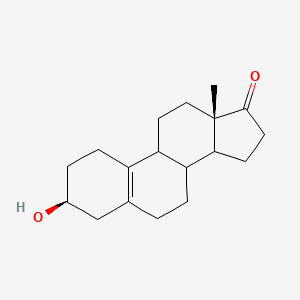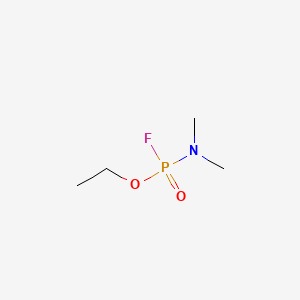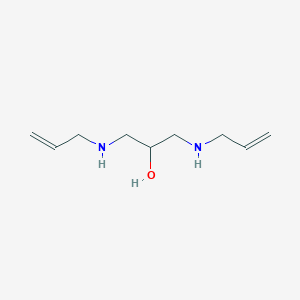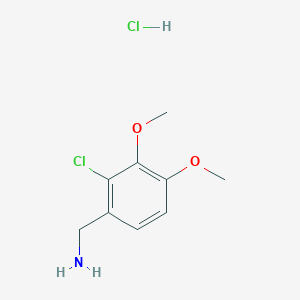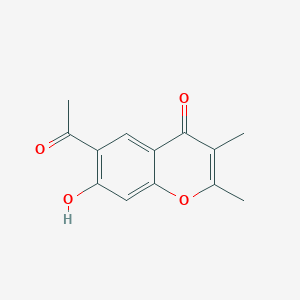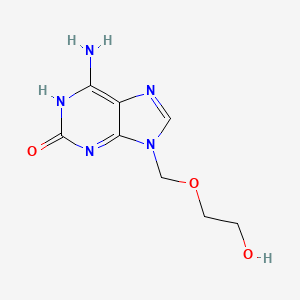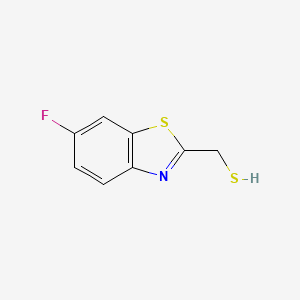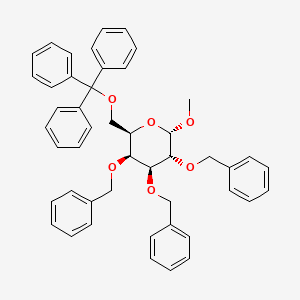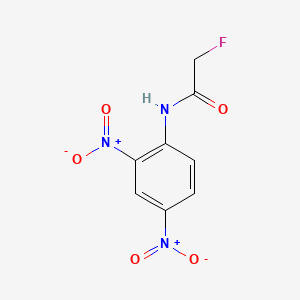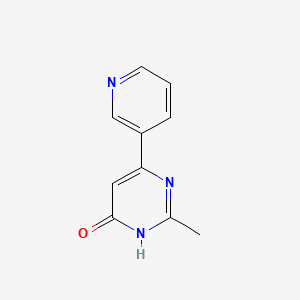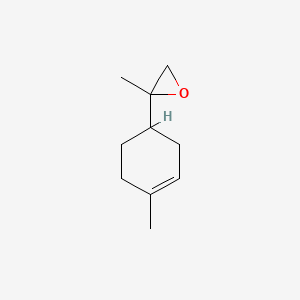
2-Methyl-2-(4-methyl-3-cyclohexen-1-yl)oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8,9-Epoxylimonene is an oxygenated derivative of limonene, a naturally occurring monoterpene found in the peels of citrus fruits. This compound is characterized by the presence of an epoxide functional group at the 8,9-positions of the limonene molecule. Epoxides are highly reactive due to the strained three-membered ring, making 8,9-Epoxylimonene a valuable intermediate in organic synthesis and various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 8,9-Epoxylimonene is typically synthesized through the epoxidation of limonene. The process involves the use of oxidizing agents such as hydrogen peroxide or t-butyl hydroperoxide in the presence of catalysts like titanium silicate (TS-1) or titanium-substituted mesoporous silica (Ti-SBA-15). The reaction is carried out in solvents like methanol at temperatures ranging from 0°C to 120°C .
Industrial Production Methods: On an industrial scale, the epoxidation of limonene is optimized to achieve high yields and selectivity. The use of continuous flow reactors and advanced catalytic systems ensures efficient production. The choice of catalyst and reaction conditions is crucial to minimize by-products and maximize the yield of 8,9-Epoxylimonene .
Análisis De Reacciones Químicas
Types of Reactions: 8,9-Epoxylimonene undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of diepoxides and other oxygenated derivatives.
Reduction: The epoxide ring can be reduced to form diols.
Substitution: Nucleophilic substitution reactions can open the epoxide ring, leading to the formation of different functionalized products
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, t-butyl hydroperoxide, and molecular oxygen are commonly used oxidizing agents.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols under mild acidic or basic conditions
Major Products:
Oxidation: Formation of diepoxides and perillyl alcohol.
Reduction: Formation of diols.
Substitution: Formation of various functionalized derivatives like carveol and carvone
Aplicaciones Científicas De Investigación
8,9-Epoxylimonene has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of fine chemicals, fragrances, and polymers.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer properties.
Industry: Utilized in the production of flavors, perfumes, and as a green solvent in various industrial processes
Mecanismo De Acción
The mechanism of action of 8,9-Epoxylimonene involves the reactivity of the epoxide ring. The strained three-membered ring is prone to nucleophilic attack, leading to ring-opening reactions. These reactions can form various functionalized products, which can interact with biological targets. The compound’s antimicrobial and antifungal properties are attributed to its ability to disrupt cell membranes and inhibit enzyme activity .
Comparación Con Compuestos Similares
1,2-Epoxylimonene: Another epoxide derivative of limonene with the epoxide group at the 1,2-positions.
Carveol: An oxygenated derivative of limonene with a hydroxyl group.
Carvone: A ketone derivative of limonene.
Comparison: 8,9-Epoxylimonene is unique due to the position of the epoxide group, which influences its reactivity and the types of reactions it undergoes. Compared to 1,2-Epoxylimonene, 8,9-Epoxylimonene has different regioselectivity in reactions. Carveol and carvone, while also derived from limonene, have different functional groups, leading to distinct chemical properties and applications .
Propiedades
Número CAS |
31684-93-2 |
|---|---|
Fórmula molecular |
C10H16O |
Peso molecular |
152.23 g/mol |
Nombre IUPAC |
2-methyl-2-(4-methylcyclohex-3-en-1-yl)oxirane |
InChI |
InChI=1S/C10H16O/c1-8-3-5-9(6-4-8)10(2)7-11-10/h3,9H,4-7H2,1-2H3 |
Clave InChI |
PJGRMBOWSWHGDV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CCC(CC1)C2(CO2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


